

Technical Guide: Spectroscopic and Synthetic Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Cat. No.: B1322760

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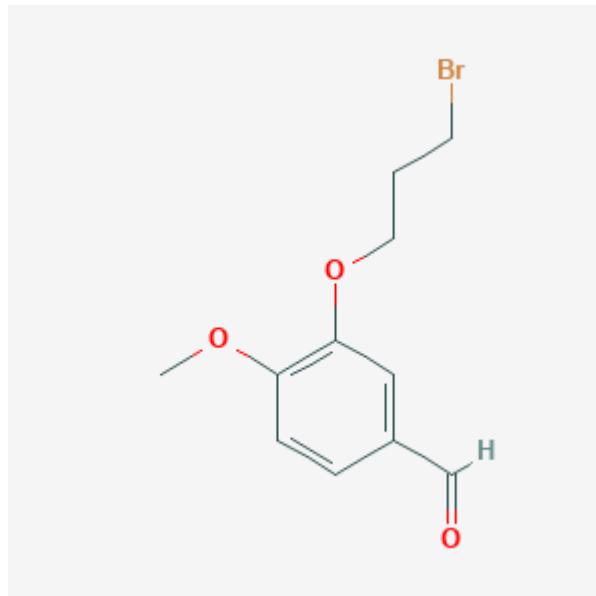
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**. The information presented herein is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity

| Property | Value |
|-------------------|--------------------------------------------------|
| Chemical Name | 3-(3-Bromopropoxy)-4-methoxybenzaldehyde |
| CAS Number | 148433-01-6 |
| Molecular Formula | C ₁₁ H ₁₃ BrO ₃ |
| Molecular Weight | 273.12 g/mol |

Structure

[\[1\]](#)

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|------------------------------------------------------|
| 9.86 | s | 1H | -CHO |
| 7.45 | dd, $J=8.2, 1.9$ Hz | 1H | Ar-H |
| 7.42 | d, $J=1.9$ Hz | 1H | Ar-H |
| 6.98 | d, $J=8.2$ Hz | 1H | Ar-H |
| 4.25 | t, $J=5.8$ Hz | 2H | -O-CH ₂ - |
| 3.94 | s | 3H | -OCH ₃ |
| 3.65 | t, $J=6.4$ Hz | 2H | -CH ₂ -Br |
| 2.38 | quintet, $J=6.1$ Hz | 2H | -CH ₂ -CH ₂ -CH ₂ - |

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------------------------------|
| 190.9 | -CHO |
| 154.5 | Ar-C-OCH ₃ |
| 149.0 | Ar-C-O- |
| 130.3 | Ar-C |
| 126.9 | Ar-CH |
| 111.8 | Ar-CH |
| 111.2 | Ar-CH |
| 68.1 | -O-CH ₂ - |
| 56.1 | -OCH ₃ |
| 32.0 | -CH ₂ -CH ₂ -CH ₂ - |
| 29.8 | -CH ₂ -Br |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------|
| 2925-2850 | Medium | C-H stretch (aliphatic) |
| 2830, 2730 | Medium | C-H stretch (aldehyde) |
| 1685 | Strong | C=O stretch (aldehyde) |
| 1590, 1510 | Strong | C=C stretch (aromatic) |
| 1270 | Strong | C-O stretch (aryl ether) |
| 1140 | Strong | C-O stretch (alkyl ether) |
| 650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------------------------------|
| 274 | 95 | [M+2] ⁺ (with ⁸¹ Br) |
| 272 | 100 | [M] ⁺ (with ⁷⁹ Br) |
| 151 | 80 | [M - C ₃ H ₆ Br] ⁺ |
| 123 | 40 | [M - C ₃ H ₆ Br - CO] ⁺ |

Experimental Protocol: Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

This protocol details the synthesis of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1,3-dibromopropane.

Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
- 1,3-Dibromopropane

- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Dichloromethane (DCM)
- Brine (saturated aqueous $NaCl$ solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Ethyl acetate
- Hexanes

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Column chromatography setup

Procedure:

- Reaction Setup: To a dry round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
- Addition of Reagent: While stirring the mixture, add 1,3-dibromopropane (1.5 eq.) dropwise at room temperature.

- Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** as a pure compound.

Synthesis Workflow



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Caption: Synthetic workflow for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.

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References

- 1. 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | C11H13BrO3 | CID 22924627 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322760#spectroscopic-data-for-3-3-bromopropoxy-4-methoxybenzaldehyde]

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